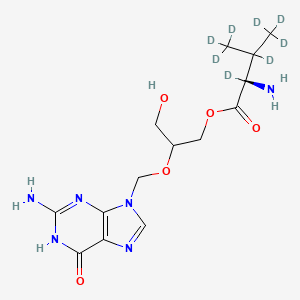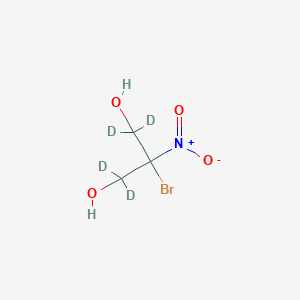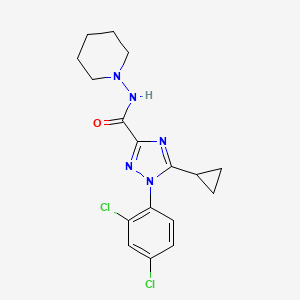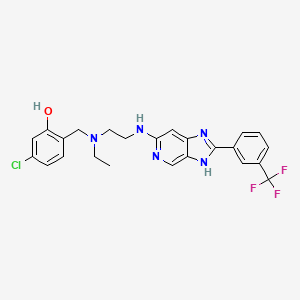![molecular formula C20H30N6O7S B12399364 (1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the tetrazole group: The tetrazole group can be introduced through a cycloaddition reaction involving an azide and a nitrile.
Final assembly: The final step involves the coupling of the various fragments under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the azaniumyl group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate may include other sulfonyl-containing compounds, tetrazole derivatives, and oxolane-based molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry. The presence of the tetrazole group, sulfonyl group, and oxolane ring in a single molecule provides a unique set of properties and reactivity that distinguishes it from other compounds.
Conclusion
This compound is a complex and intriguing compound with potential applications in various fields Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications
Propriétés
Formule moléculaire |
C20H30N6O7S |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate |
InChI |
InChI=1S/C20H30N6O7S/c1-3-12(2)16(21)20(29)24-34(30,31)32-11-15-18(28)17(27)14(33-15)9-10-26-23-19(22-25-26)13-7-5-4-6-8-13/h4-8,12,14-18,27-28H,3,9-11,21H2,1-2H3,(H,24,29)/t12?,14-,15+,16?,17-,18+/m0/s1 |
Clé InChI |
RWVHZBGLSGPKLE-WFPUOJNTSA-N |
SMILES isomérique |
CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)CCN2N=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+] |
SMILES canonique |
CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(O1)CCN2N=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)



